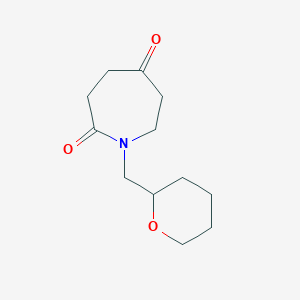
1-(Tetrahydro-2H-pyran-2-ylmethyl)azepane-2,5-dione
Overview
Description
1-(Tetrahydro-2H-pyran-2-ylmethyl)azepane-2,5-dione is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Tetrahydro-2H-pyran-2-ylmethyl)azepane-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₅NO₃
- Molecular Weight : 171.23 g/mol
- CAS Number : 1029684-37-4
Antimicrobial Activity
Recent studies have indicated that derivatives of azepane compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Research has demonstrated that azepane derivatives can induce apoptosis in cancer cells. A study focusing on structurally similar compounds reported that these derivatives could inhibit cell proliferation in several cancer lines, including breast and lung cancer cells. The proposed mechanism involves the modulation of apoptotic pathways and the activation of caspases.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. Preliminary in vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes.
Case Studies
- Antimicrobial Efficacy : A study conducted by Varadaraju et al. (2013) evaluated the antimicrobial activity of azepane derivatives. The findings indicated that certain compounds exhibited a minimum inhibitory concentration (MIC) of less than 10 µg/mL against E. coli and S. aureus .
- Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers reported that azepane derivatives led to a 50% reduction in cell viability at concentrations as low as 5 µM in MCF-7 breast cancer cells .
- Neuroprotection : A recent investigation into the neuroprotective effects revealed that treatment with similar azepane compounds resulted in a 30% decrease in reactive oxygen species (ROS) levels in neuronal cell cultures .
Data Table
Properties
IUPAC Name |
1-(oxan-2-ylmethyl)azepane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10-4-5-12(15)13(7-6-10)9-11-3-1-2-8-16-11/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJVQCRBVNEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660744 | |
| Record name | 1-[(Oxan-2-yl)methyl]azepane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915924-81-1 | |
| Record name | 1-[(Oxan-2-yl)methyl]azepane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















